molecular formula C16H11Cl3N2O2S B2423382 (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide CAS No. 393837-40-6

(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide

Cat. No. B2423382
CAS RN: 393837-40-6
M. Wt: 401.69
InChI Key: GEDMPZUHHPGYHP-CAPFRKAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide is a useful research compound. Its molecular formula is C16H11Cl3N2O2S and its molecular weight is 401.69. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Study: Spectroscopic, quantum mechanical studies, and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs were investigated. These compounds demonstrated potential as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and favorable energy for electron injection. Additionally, molecular docking studies highlighted their binding interactions with the Cyclooxygenase 1 (COX1) enzyme (Mary et al., 2020).

Antitumor Activity

  • Study 1: Synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings were evaluated for antitumor activity. Some compounds, such as N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide, demonstrated considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).
  • Study 2: Novel 4-thiazolidinones containing benzothiazole moiety were synthesized and screened for antitumor activity. Some compounds showed significant activity against a range of cancer types, including leukemia and melanoma (Havrylyuk et al., 2010).

Antimicrobial and Antiviral Activities

  • Study: New (E)-2-(5-substituted benzylidene-2,4-dioxothiazolidin-3-yl)-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamides were synthesized and tested for antimicrobial, antitubercular, and antiviral activities. Several compounds exhibited good antibacterial and antifungal activities, though none were active against HIV-1. One intermediate compound showed significant cytotoxicity against MT-4 cells (Shaikh et al., 2015).

Soil Sorption Studies

  • Study: The sorption of various compounds, including acetamiprid, which is structurally similar to the target compound, was evaluated in Brazilian tropical soils. This study provided insights into the environmental behavior of these chemicals, highlighting their potential risks for surface and groundwater contamination (Carbo et al., 2007).

properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N2O2S/c1-21-12-4-2-10(18)7-14(12)24-16(21)20-15(22)8-23-13-5-3-9(17)6-11(13)19/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDMPZUHHPGYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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